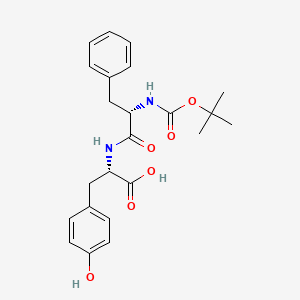

Boc-Phe-Tyr-OH

Description

Historical Context and Significance in Dipeptide Studies

The study of dipeptides like Boc-Phe-Tyr-OH is rooted in the broader history of peptide chemistry, which has long sought to understand and replicate the structure and function of proteins. The development of protecting groups was a pivotal moment in this field, allowing for the controlled, stepwise synthesis of peptides with defined sequences. The introduction of the Boc protecting group, in particular, revolutionized peptide synthesis.

Early research into dipeptides often focused on their self-assembly properties and their potential as models for understanding larger protein structures. For instance, studies have investigated the self-assembly of Boc-protected diphenylalanine analogues, including those containing tyrosine, to understand how these small molecules form ordered structures like fibrils and microspheres. acs.org The insights gained from these studies have been instrumental in fields ranging from materials science to understanding diseases associated with protein aggregation, such as Alzheimer's. researchgate.netresearchgate.net

Role of the Boc-Protecting Group in Peptide Synthesis Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary shield for the amino group of an amino acid. bzchemicals.com This protection is vital to prevent unwanted side reactions during the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. americanpeptidesociety.org

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org Its key advantage lies in its stability under a range of conditions, yet it can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org This acid-lability allows for the selective deprotection of the N-terminus, enabling the sequential addition of more amino acids to build a longer peptide chain. This strategy, known as Boc solid-phase peptide synthesis (SPPS), was a widely adopted method for many years. americanpeptidesociety.orgnih.gov While Fmoc (fluorenylmethyloxycarbonyl) chemistry has become more prevalent in modern automated synthesis due to its milder deprotection conditions, the Boc strategy remains valuable, especially for synthesizing short peptides or sequences prone to certain side reactions under basic conditions. americanpeptidesociety.org

The synthesis of this compound itself involves the coupling of Boc-protected phenylalanine (Boc-Phe-OH) with a protected tyrosine derivative. rsc.org This process typically utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of Boc-Phe-OH for reaction with the amino group of tyrosine. rsc.org

Current Research Landscape and Future Directions for this compound

Current research continues to explore the diverse applications of this compound and related dipeptides. One area of focus is in the development of novel materials with unique properties. For example, researchers have studied the self-assembly of this compound into structures like microspheres and microtapes, which exhibit interesting optical and piezoelectric properties. rsc.orgresearchgate.net These findings suggest potential applications in areas such as biosensors and energy harvesting.

Furthermore, this compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of quinone methide precursors, which are reactive intermediates with potential applications in medicinal chemistry. rsc.org Additionally, derivatives of this compound are being investigated as inhibitors of various enzymes. Studies have explored the inhibitory effects of related compounds on enzymes like butyrylcholinesterase and α-amylase. nih.govmdpi.com

The role of tyrosine and phenylalanine in neurological processes has also spurred research into the biological effects of dipeptides containing these amino acids. nih.gov The ability of these dipeptides to be modified and incorporated into larger peptide sequences makes them valuable tools for studying protein-protein interactions and designing targeted therapeutics. rsc.orgacademie-sciences.fr

Future research will likely continue to build on these foundations, exploring the synthesis of novel this compound derivatives with enhanced biological activity or material properties. The development of more efficient synthetic methods and a deeper understanding of the self-assembly mechanisms will open up new avenues for the application of this versatile dipeptide in biotechnology and materials science.

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Phe-OH | 13734-34-4 | C₁₄H₁₉NO₄ | 265.30 | 85-87 |

| Boc-Tyr(Me)-OH | 53267-93-9 | C₁₅H₂₁NO₅ | 295.33 | 92-96 |

| Boc-L-meta-tyrosine | 90819-30-0 | C₁₄H₁₉NO₅ | 281.3 | 146-154 |

| Boc-Tyr-Phe-OMe | 69261-43-4 | C₂₄H₃₀N₂O₅ | 442.51 | Not Available |

Spectroscopic and Analytical Data for Related Compounds

| Compound Name | Optical Rotation ([α]D) | Key Analytical Techniques |

| Boc-Phe-OH | +25±1° (c=1% in ethanol) | NMR, IR, Mass Spectrometry |

| Boc-Tyr(Me)-OH | -15 ± 2º (c=1 in DMF) | HPLC, NMR |

| Boc-L-meta-tyrosine | +31 ± 2 º (c=1% in dioxane) | HPLC |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRXGPIISDLXFD-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Approaches for Boc Phe Tyr Oh and Its Analogues

Solution-Phase Peptide Synthesis Protocols

Solution-phase synthesis involves the coupling of amino acids in a homogenous solvent system. This classical approach allows for the purification of intermediates at each step, ensuring high purity of the final product.

Ester Coupling Techniques (e.g., using N-hydroxysuccinimide and EDC activation)

A prevalent method for forming the peptide bond in solution is through the activation of the carboxylic acid group of the N-terminally protected amino acid, such as Boc-Phe-OH. One common strategy involves the use of N-hydroxysuccinimide (NHS) and a carbodiimide, like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

The reaction proceeds by the EDC-mediated formation of a highly reactive O-acylisourea intermediate from Boc-Phe-OH. This intermediate then reacts with NHS to form a more stable Boc-Phe-OSu active ester. This active ester can be isolated or, more commonly, reacted in situ with the amino group of the C-terminal amino acid, in this case, a protected tyrosine derivative like H-Tyr(OBn)-OMe HCl. nih.gov The coupling is typically carried out in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amino component. nih.gov The resulting dipeptide is then subjected to deprotection steps to yield Boc-Phe-Tyr-OH.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) alongside EDC is a common practice to suppress side reactions and minimize racemization. nih.govthieme-connect.de The general principle of using carbodiimides for peptide bond formation is a cornerstone of peptide chemistry. thieme-connect.de

Table 1: Key Reagents in Ester Coupling for this compound Synthesis

| Reagent/Compound | Role in Synthesis |

| Boc-Phe-OH | N-terminally protected phenylalanine |

| H-Tyr(OR)-OR' | C-terminally and side-chain protected tyrosine |

| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | Carbodiimide coupling agent for carboxyl activation |

| NHS (N-hydroxysuccinimide) | Forms a reactive ester to facilitate amide bond formation |

| HOBt (1-hydroxybenzotriazole) | Suppresses side reactions and racemization |

| DIPEA (Diisopropylethylamine) | Organic base for neutralization |

| Dichloromethane (DCM) / Dimethylformamide (DMF) | Reaction solvent |

Mixed Anhydride (B1165640) Coupling Methods

The mixed anhydride method is another classical and efficient technique for peptide bond formation in solution. thieme-connect.degoogle.com This approach involves the activation of the carboxyl group of an N-protected amino acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.de This reaction forms a mixed carbonic-carboxylic anhydride.

This highly reactive mixed anhydride is then treated with the nucleophilic amino group of the second amino acid derivative (e.g., a protected tyrosine ester) to form the peptide bond. The reaction is typically carried out at low temperatures (e.g., -15 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions, including the formation of urethane (B1682113) byproducts and racemization. thieme-connect.deresearchgate.net The choice of the tertiary amine and the reaction temperature are critical factors in controlling the extent of racemization. researchgate.net

For the synthesis of this compound, Boc-Phe-OH would be activated with isobutyl chloroformate and NMM, followed by the addition of a suitably protected tyrosine derivative. Subsequent deprotection steps would then yield the final product.

Optimization of Reaction Conditions (Solvent systems, temperature, time)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in solution-phase synthesis. Key parameters include the choice of solvent, reaction temperature, and reaction time.

Solvent Systems: The choice of solvent depends on the solubility of the reactants and intermediates. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). nih.govthieme-connect.de For some coupling reactions, aqueous or mixed aqueous-organic solvent systems have been explored. nih.gov The polarity and nature of the solvent can influence reaction rates and the extent of side reactions.

Temperature: Low temperatures, often ranging from -15 °C to 0 °C, are typically employed during the activation and coupling steps to minimize racemization and other side reactions, particularly in the mixed anhydride method. thieme-connect.de However, some modern coupling protocols may be performed at room temperature.

Time: Reaction times can vary from a few minutes to several hours. mdpi.com Progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion and to avoid unnecessary exposure of the peptide to potentially harmful reaction conditions.

Recent advancements have also explored the use of microwave irradiation to accelerate solution-phase peptide synthesis, significantly reducing reaction times while often maintaining high yields and purity. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing of the resin.

Boc-Strategy in Sequential Amino Acid Coupling

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS. peptide.com In this method, the Nα-amino group of the amino acids is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) (Bzl) ethers or esters.

The synthesis of a peptide like Phe-Tyr would commence with the attachment of the first amino acid, Boc-Tyr(Bzl)-OH, to a suitable resin, such as a PAM (phenylacetamidomethyl) resin. peptide.com The synthesis cycle then involves:

Deprotection: Removal of the Boc group from the resin-bound tyrosine using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.com

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a tertiary amine base.

Coupling: Addition of the next amino acid, Boc-Phe-OH, along with a coupling agent (e.g., DCC, EDC/HOBt) to form the peptide bond.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com

Table 2: Typical Cycle in Boc-Strategy SPPS

| Step | Reagent(s) | Purpose |

| 1. Deprotection | 50% TFA in DCM | Removal of the Nα-Boc protecting group |

| 2. Neutralization | DIPEA in DCM/DMF | Neutralization of the TFA salt |

| 3. Coupling | Boc-amino acid, DCC/HOBt | Formation of the peptide bond |

| 4. Washing | DCM, DMF, etc. | Removal of excess reagents and byproducts |

Microwave-Assisted Solid-Phase Synthesis

The integration of microwave irradiation into SPPS has significantly accelerated the synthesis process. nih.govgoogle.com Microwave energy can dramatically reduce the time required for both the deprotection and coupling steps, often from hours to minutes. mdpi.comresearchgate.net

In the context of Boc-strategy SPPS, microwave heating can be applied to both the TFA deprotection step and the carbodiimide-mediated coupling step. google.commdpi.com For instance, the coupling of Boc-Phe-OH to a resin-bound tyrosine can be completed in a few minutes at an elevated temperature (e.g., 70 °C) under microwave irradiation. mdpi.com This rapid heating is uniform and can lead to higher coupling efficiencies, particularly for "difficult" sequences that are prone to aggregation.

The use of microwave-assisted SPPS (MW-SPPS) has become a standard technique for the rapid production of peptides, offering advantages in speed and efficiency over conventional methods. nih.govresearchgate.net

Resin Selection and Compatibility

In the solid-phase peptide synthesis (SPPS) of peptides like this compound, the choice of resin is critical. The Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy, while largely succeeded by the Fmoc strategy, remains relevant for specific applications or when required by an established protocol. iris-biotech.de The selection hinges on the desired C-terminal functionality and the acid sensitivity of the linker.

Wang Resin : This is one of the most widely used supports for synthesizing peptides with a C-terminal carboxylic acid. iris-biotech.de It is compatible with Fmoc chemistry but can also be used in Boc strategies, although cleavage conditions must be carefully managed. iris-biotech.deunibo.it Peptides are typically cleaved from Wang resin using moderate acid treatment, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.de

PAM Resin (Phenylacetamidomethyl) : Specifically developed for the Boc strategy, PAM resins offer greater stability to the repetitive acid treatments required for Boc group removal compared to other supports like Merrifield resins. iris-biotech.depeptide.com This enhanced stability makes them well-suited for the synthesis of medium to large peptides. iris-biotech.de

TentaGel Resins : These are composite resins made of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core. unibo.it This structure imparts unique swelling properties, making them compatible with a wide range of solvents, including polar ones like water, which is a significant advantage in developing greener synthesis protocols. unibo.itrsc.org Their utility has been demonstrated in aqueous SPPS using water-dispersible Boc-amino acid nanoparticles. rsc.org

Ramage Resin : This resin is particularly recommended for sterically hindered C-terminal residues such as Phenylalanine (Phe) and Tyrosine (Tyr). iris-biotech.de Its structure prevents linker fragmentation during cleavage, leading to products with higher purity. iris-biotech.de

The compatibility of these resins is also influenced by their ability to swell in the chosen solvent, which is essential for reagent accessibility. Studies have investigated the swelling capacity of various resins in both traditional solvents like N,N-dimethylformamide (DMF) and greener alternatives. unibo.ittandfonline.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, leveraging the high stereoselectivity of enzymes to minimize side reactions and the need for extensive protecting group strategies. rsc.orgnih.gov

Enzyme-Catalyzed Peptide Bond Formation (e.g., using α-chymotrypsin)

α-chymotrypsin is a serine protease that exhibits a strong preference for cleaving peptide bonds on the carboxyl side of hydrophobic amino acids, particularly those with aromatic side chains like Phenylalanine (Phe) and Tyrosine (Tyr). mdpi.com This specificity can be exploited in reverse to catalyze the formation of the Phe-Tyr peptide bond. The synthesis proceeds via a kinetically controlled mechanism where an activated acyl donor (e.g., an amino acid ester) forms an acyl-enzyme intermediate, which is then aminolyzed by the nucleophile (the amino component). researchgate.net

Research has demonstrated the successful, racemization-free synthesis of peptide enolesters, including a this compound derivative, catalyzed by a ruthenium complex, followed by an enzyme-catalyzed condensation. thieme.de While the condensation step in this specific study used Alcalase-CLEA, the principle aligns with the known specificity of proteases like chymotrypsin. thieme.de For effective synthesis, high concentrations of both the enzyme and the starting materials are often required, and the reaction is most efficient at a neutral pH. nih.gov

| Peptide Substrate | Time (h) | Conversion/Yield (%) | D-Amino Acid (%) |

|---|---|---|---|

| Z-Leu-Phe-OH | 1 | 99/88 | <0.1 |

| Z-Ile-Ser-OH | 24 | 97/83 | 0.1 |

| Z-Leu-Phe-Ala-OH | 1 | 99/87 | 0.1 |

| This compound | 3 | 99/86 | 0.2 |

Optimization of Enzyme-Assisted Reaction Environments

To improve the efficiency and yield of enzymatic peptide synthesis, researchers have developed optimized reaction environments that shift the reaction equilibrium toward synthesis over hydrolysis.

Organic-Aqueous Biphasic Systems : Many substrates for enzymatic synthesis are poorly soluble in purely aqueous media, while enzymes typically function best in water. Biphasic systems, composed of water and a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), chloroform), resolve this issue. researchgate.netconicet.gov.ar The product can be preferentially partitioned into the organic phase, which drives the reaction equilibrium toward synthesis and simplifies product recovery. rsc.orgresearchgate.net This method has been used to achieve nearly 100% yield in the synthesis of certain dipeptides with stoichiometric amounts of reactants, a significant improvement over reactions in purely aqueous solutions. researchgate.net

Frozen Aqueous Solutions : A remarkable increase in peptide yield can be achieved by freezing the aqueous reaction mixture. Freezing has been shown to prevent undesirable side reactions, such as the hydrolysis of the acyl-enzyme intermediate and the newly formed peptide bond. In chymotrypsin-catalyzed reactions, yields of dipeptides have been shown to increase dramatically in frozen solutions (e.g., at -15°C or -18°C) compared to the same reactions in liquid water at room temperature. core.ac.uk For instance, the yield for H-Gly-Phe-Leu-NH2 synthesis increased from 56% at 25°C to 84% at -15°C. This enhancement is particularly effective for nucleophiles that are inefficient in liquid water. core.ac.uk

Green Chemistry Principles in Peptide Synthesis

The large-scale production of peptides using traditional methods generates significant quantities of hazardous waste, primarily from organic solvents like DMF, NMP, and DCM. tandfonline.com Green chemistry seeks to mitigate this environmental impact by developing more sustainable protocols.

Development of Environmentally Benign Solvents and Conditions

A primary focus of green peptide chemistry is the replacement of hazardous solvents. advancedchemtech.com Researchers have identified several greener alternatives and solvent mixtures that are less toxic and more environmentally benign. tandfonline.combachem.com

Alternative Solvents : Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and dimethyl carbonate (DMC) are considered more sustainable choices. tandfonline.com Some can be derived from renewable biomass sources. tandfonline.com Water is an ideal green solvent, though its use is often limited by the poor solubility of many reagents. advancedchemtech.comresearchgate.net

Solvent Mixtures : To overcome the limitations of single green solvents, mixtures are employed. tandfonline.com For example, a novel mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) was identified as a viable green solvent for SPPS, demonstrating good resin swelling and solubility for protected amino acids. tandfonline.com Resonant acoustic mixing has also been shown to enable efficient peptide bond formation in green solvents like ethyl acetate with minimal waste. chemrxiv.org

| Solvent Name | Abbreviation | Source/Type |

|---|---|---|

| 2-methyltetrahydrofuran | 2-MeTHF | Bio-based |

| Cyclopentyl methyl ether | CPME | Petroleum-based |

| γ-valerolactone | GVL | Bio-based |

| N-formylmorpholine | NFM | Petroleum-based |

| Dimethyl carbonate | DMC | Green reagent |

| Anisole | - | Bio-based |

Application of Nanoparticle Reactants in Aqueous Media

To overcome the low water solubility of protected amino acids, a key barrier to aqueous-phase synthesis, an innovative technology using nanoparticle reactants has been developed. researchgate.netnih.gov Boc- or Fmoc-protected amino acids are pulverized using a ball mill to create nanoparticles (typically 250-750 nm in size) that are well-dispersed in water, often with the aid of a dispersing agent like PEG. rsc.orgnih.gov

This approach allows for SPPS to be conducted in water, drastically reducing organic solvent waste. researchgate.netmdpi.com The use of microwave irradiation in conjunction with these aqueous nanoparticle suspensions can further accelerate the coupling reactions, allowing for complete couplings in minutes. mdpi.comnih.gov This water-based method has been successfully used to synthesize peptides like Leu-enkephalin in high yield and purity, demonstrating its potential as a truly green and efficient alternative to traditional SPPS. mdpi.comnih.gov

Protecting Group Chemistry and Selective Deprotection

The precise construction of a peptide sequence like Phe-Tyr requires a meticulous strategy involving protecting groups to prevent unwanted side reactions. The selection and subsequent removal of these groups are fundamental to a successful synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids, including the phenylalanine residue in this compound. Its primary function is to mask the nucleophilicity of the amine, thereby preventing the amino acid from reacting with itself (self-polymerization) during the activation of its carboxyl group for peptide bond formation.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). Key characteristics of the Boc group include:

Stability: It is stable under the basic and nucleophilic conditions often used during peptide coupling and for the deprotection of other protecting groups (e.g., Fmoc).

Acid Lability: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. nih.govacs.org This cleavage proceeds via the formation of a stable tert-butyl cation.

This combination of stability and specific lability makes the Boc group a cornerstone of many peptide synthesis strategies, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.

Common protecting groups for the tyrosine side chain include:

tert-Butyl (tBu): This group forms a tert-butyl ether with the phenolic hydroxyl. Like the N-terminal Boc group, the tBu ether is cleaved under strong acidic conditions (e.g., TFA). researchgate.net This makes it suitable for strategies where simultaneous deprotection of the N-terminus and side chain is desired at the final stage.

Benzyl (Bn): The benzyl group forms a benzyl ether. Unlike the tBu group, the benzyl ether is stable to the acidic conditions used to remove Boc groups. It is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This difference in cleavage conditions is the basis for orthogonality. researchgate.net

Table 2: Common Side-Chain Protecting Groups for Tyrosine

| Protecting Group | Structure | Cleavage Condition | Compatibility |

|---|---|---|---|

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., TFA). researchgate.net | Compatible with Fmoc chemistry; cleaved with Boc group. |

| Benzyl (Bn) | -CH₂-C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd). researchgate.net | Compatible with Boc chemistry; stable to TFA. |

Orthogonal Deprotection Methodologies

Orthogonal deprotection refers to a strategy where different classes of protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. rsc.org This allows for the selective deprotection of certain functional groups while others remain intact, which is essential for complex chemical syntheses, including that of this compound and its analogues.

In the synthesis of a peptide fragment like this compound, an orthogonal approach would allow for the removal of the N-terminal Boc group, the tyrosine side-chain protecting group, and a C-terminal ester protecting group (if present) in any desired order.

A classic example of an orthogonal scheme relevant to this compound synthesis is:

N-terminal Boc group: Cleaved by moderate acidolysis (e.g., TFA). nih.gov

Tyrosine side-chain Benzyl (Bn) group: Stable to TFA but cleaved by hydrogenolysis.

C-terminal Benzyl (Bn) ester: Also cleaved by hydrogenolysis, often simultaneously with a side-chain Bn group.

This orthogonality ensures that when TFA is used to remove the Boc group from the phenylalanine residue to allow for further chain elongation, the benzyl protection on the tyrosine side chain remains unaffected. Conversely, the benzyl group(s) can be removed later by hydrogenation without cleaving the acid-labile Boc group. The formation of highly reactive carbocations from acid-labile groups like Boc and tBu during cleavage can sometimes lead to side reactions with sensitive amino acids like tyrosine. rsc.org A well-designed orthogonal strategy can help minimize these by-products.

Table 3: Example of an Orthogonal Protection Scheme

| Protected Group | Protecting Group Type | Reagent for Removal | Stability Towards Other Reagents |

|---|---|---|---|

| N-α-Amino (Phe) | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) acs.org | Stable to Hydrogenolysis |

| Side Chain (Tyr) | Bn (Benzyl) | H₂ / Palladium on Carbon (Pd/C) | Stable to TFA |

| C-Carboxyl (Tyr) | Me/Et Ester | Saponification (e.g., LiOH, NaOH) | Stable to TFA and Hydrogenolysis |

Supramolecular Self Assembly and Nanostructure Formation by Boc Phe Tyr Oh Analogues

Self-Assembly Mechanisms and Driving Forces

The spontaneous organization of Boc-Phe-Tyr-OH and related dipeptides into ordered supramolecular structures is dictated by a combination of specific and non-specific non-covalent interactions. These forces, acting in concert, determine the final morphology and stability of the resulting nanomaterials.

Aromatic π-π stacking interactions between the phenyl rings of phenylalanine and the phenol (B47542) rings of tyrosine are a primary driving force in the self-assembly of this compound analogues. nih.govacs.org These interactions contribute significantly to the stability of the assembled structures by providing directionality and order to the molecular packing. acs.org The presence of bulky aromatic groups encourages molecular aggregation, with π-π stacking being a key process in the formation of ordered structures like amyloid fibrils. acs.org In peptides containing both phenylalanine and tyrosine, these aromatic residues show a preference for both homologous and heterologous interactions. mdpi.com The geometry of this stacking can influence the final morphology; for instance, a T-shaped stacking of aromatic rings, which can occur with tyrosine, may not be spatially conducive to fibril formation, potentially favoring other architectures. nih.gov The modification of the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the strength and nature of these π-stacking interactions, thereby influencing the rate and pathway of self-assembly. nih.gov

A network of intermolecular hydrogen bonds is fundamental to the formation and stabilization of self-assembled peptide nanostructures. rsc.orgacs.org In this compound analogues, hydrogen bonds form between the amide groups of the peptide backbone, as well as involving the carboxyl terminus and the hydroxyl group of the tyrosine side chain. rsc.orgreading.ac.uk These directional interactions are crucial for the formation of secondary structures, such as β-sheets, which often serve as the foundational motif for larger assemblies. acs.orgmdpi.com The formation of extended hydrogen-bonded chains of molecules is a common feature in the crystal structures of self-assembling short peptides. acs.orgresearchgate.net The strength and orientation of the hydrogen bond network have been shown to be strongly correlated with the mechanical properties, such as high Young's modulus, of the resulting dipeptide assemblies. rsc.org The unidirectional hydrogen bonding of carbamate (B1207046) groups, like the Boc group, can also direct the assembly into specific dimensionalities, such as one-dimensional fibrils. nih.gov

Hydrophobic interactions play a crucial role in the initial aggregation of peptide molecules in aqueous or polar environments. nih.govacs.org The nonpolar side chains of phenylalanine and the aromatic ring of tyrosine, along with the tert-butyl group of the Boc protecting group, are driven to minimize their contact with water, leading to molecular association. nih.govarabjchem.org This hydrophobic collapse is often the first step, bringing the peptide monomers into close enough proximity for more specific interactions, like hydrogen bonding and π-π stacking, to take over and direct the formation of ordered structures. nih.gov Research on dipeptides containing hydrophobic amino acids has shown that a certain level of hydrophobicity is necessary to promote aggregation and reduce solubility, which are prerequisites for self-assembly in polar solvents. mdpi.com The balance between hydrophobic and hydrophilic character within the peptide is therefore a key determinant of its self-assembly behavior. researchgate.net

The modification of the tyrosine residue in this compound analogues provides a powerful tool for modulating their self-assembly pathways and the resulting morphologies. Replacing a phenylalanine with a tyrosine in a diphenylalanine (Phe-Phe) sequence, for example, can inhibit the formation of amyloid-like fibrils and instead promote the assembly of microspheres. acs.orgresearchgate.net This is attributed to the altered electronic structure of the tyrosine aromatic ring due to the phenolic hydroxyl group, which can change the mode of π-stacking and introduce an additional hydrogen bonding site. nih.govreading.ac.uk

Studies on terminally protected tripeptides have shown that the presence of tyrosine residues at both termini is vital for the formation of nanotubular structures, with substitution of even one tyrosine disrupting this assembly. reading.ac.uk This highlights the specific directional interactions facilitated by the tyrosine side chain. Furthermore, modifications to the tyrosine hydroxyl group, such as methylation to create Boc-Phe-Tyr(OMe)-OH, or its replacement with other functional groups like azides or alkynes, can further alter the intermolecular interactions, leading to different assembled structures. rsc.orgresearchgate.net For example, the self-assembly of dipeptides containing azido-phenylalanine has been shown to form porous spherical structures. nih.gov This demonstrates that subtle chemical changes to the tyrosine residue can be used to precisely control the outcome of the self-assembly process. chemrxiv.orgacs.org

Hydrophobic Interactions

Morphological Diversity of Self-Assembled Architectures

The interplay of the aforementioned driving forces results in a remarkable diversity of self-assembled structures. Depending on the specific analogue and the experimental conditions, such as solvent and concentration, this compound and related peptides can form a range of nano- and micro-architectures.

A prevalent morphology for self-assembled this compound and its analogues is the formation of spherical structures. researchgate.netnih.gov Research has shown that this compound itself can self-assemble into microspheres when dissolved in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and water. rsc.orgrsc.org Similarly, tyrosine-modified analogues of diphenylalanine, such as Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe, have been observed to form microspheres, in contrast to the fibrillar structures formed by Boc-Phe-Phe-OMe. acs.orgresearchgate.net The formation of these spherical aggregates is often attributed to a balance of hydrophobic interactions driving the initial collapse and subsequent organization through hydrogen bonding and aromatic stacking. frontiersin.org The size of these spheres can range from the nanometer to the micrometer scale. For instance, the dipeptide Boc-Phe-Ile has been shown to self-assemble into microspheres with an average diameter of 1.7 ± 0.4 μm. mdpi.com

The table below summarizes findings on the formation of spherical structures by various Boc-protected dipeptides.

| Compound | Solvent System | Resulting Morphology | Average Size | Reference |

| This compound | HFP/water (0.2/9.8 v/v) | Microspheres | - | rsc.orgresearchgate.net |

| Boc-Phe-Tyr-OMe | - | Microspheres | - | acs.orgresearchgate.net |

| Boc-Tyr-Phe-OMe | - | Microspheres | - | acs.orgresearchgate.net |

| Boc-Tyr-Tyr-OMe | - | Microspheres | - | acs.orgresearchgate.net |

| Boc-Phe-Phe-OH | Ethanol | Spherical assemblies | 1-4 µm | nih.gov |

| Boc-Phe-Ile | Methanol | Microspheres | 1.7 ± 0.4 µm | mdpi.com |

| H-Phe(4-azido)-Phe(4-azido)-OH | - | Porous spherical structures | - | nih.gov |

| BOC-Tyr-Trp-OMe | - | Spherical nanostructures | ~1744 nm | researchgate.net |

This capacity to form well-defined spherical architectures underscores the potential of these materials in applications where particulate structures are advantageous.

Generation of Nanotubes and Nanofibers

The self-assembly of Boc-L-phenylalanyl-L-tyrosine (this compound) and its analogues can lead to the formation of distinct, well-ordered nanostructures, including nanotubes and nanofibers. researchgate.netrsc.orgrsc.org These structures arise from non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive the organization of the dipeptide building blocks. mdpi.com Aromatic dipeptides like this compound are known to form these hierarchical assemblies in various solvent systems. mdpi.com The resulting nanotubes can exhibit diameters on the nanoscale and lengths extending several micrometers. rsc.org

The formation of nanofibers is another common outcome of the self-assembly process for these peptides. nih.govyok.gov.tr These solid, fibrillar structures are often precursors to more complex architectures. The specific morphology that forms is highly dependent on the experimental conditions. rsc.org For instance, the related dipeptide Boc-Phe-Phe is known to form highly ordered tubular nanostructures and nanospheres under different dissolution conditions. nih.govnih.gov The introduction of different functional groups or changes in the amino acid sequence can influence whether nanotubes or nanofibers are the predominant structure. rsc.org

Characteristics of Microtapes

Under certain conditions, this compound self-assembles into flat, ribbon-like structures known as microtapes. researchgate.netrsc.orgrsc.org This morphology is distinct from the hollow nanotubes or solid nanofibers. The formation of microtapes is often dependent on the solvent used for the self-assembly process. researchgate.netrsc.orgrsc.org For example, studies have shown that while some solvent mixtures lead to microspheres, others, such as a combination of 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) and water, promote the formation of microtapes. rsc.org

In some cases, microtapes can be formed through a hierarchical assembly process where nanotubes themselves aggregate and fuse. researchgate.netrsc.org This "dual self-assembly" has been observed in analogues like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, where nanotubes first form and then organize into larger microtape structures. preprints.org This indicates that microtapes can represent a higher order of structural organization built from smaller nanostructures.

Influence of Solvent Systems and Concentration on Self-Assembly Morphology

The morphology of nanostructures formed by this compound is critically dependent on the solvent system and the concentration of the peptide. researchgate.netrsc.orgrsc.org The choice of solvent can dictate whether the dipeptide assembles into microspheres or microtapes. researchgate.netrsc.orgrsc.org For example, dissolving this compound in an ethanol/water mixture has been shown to result in microspheres, whereas using an HFP/water system leads to the formation of microtapes. rsc.org This demonstrates the significant role of solvent polarity and its interaction with the peptide in directing the self-assembly pathway. mdpi.com

Concentration is another key factor influencing the final structures. researchgate.net Self-assembly is an equilibrium-driven process that typically occurs above a critical aggregation concentration. Below this concentration, the peptides exist as monomers in solution. As the concentration increases, aggregation is initiated, leading to the formation of various nanostructures. For some peptides, lower concentrations may favor the formation of simpler structures like nanofibers, while higher concentrations can lead to more complex assemblies like nanotubes or microtapes. nih.gov The interplay between solvent and concentration allows for tunable control over the resulting nanostructure morphology. nih.govmdpi.com

Table 1: Effect of Solvent on this compound Self-Assembly

| Solvent System | Resulting Morphology |

| Ethanol/Water | Microspheres rsc.org |

| HFP/Water | Microtapes rsc.org |

Advanced Characterization of Self-Assembled Structures

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles, such as self-assembled nanostructures, in a solution. anton-paar.comresearchgate.net The method works by measuring the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. researchgate.netazonano.com Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. anton-paar.com

For this compound, DLS analysis can confirm the formation of large supramolecular structures in solution. rsc.org By analyzing the correlation function of the scattered light intensity, the hydrodynamic radius of the aggregates can be calculated. anton-paar.com This provides valuable information on the average size and polydispersity of the self-assembled structures in their native solution state, which is complementary to imaging techniques that require sample drying. rsc.orgnih.gov DLS is particularly useful for monitoring the initial stages of aggregation and the stability of the formed nanostructures over time. azonano.comnih.gov

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology of self-assembled nanostructures with high resolution. nih.govresearchgate.net The process involves scanning a sample with a focused beam of electrons and detecting the secondary or backscattered electrons to create an image of the surface topography. researchgate.net

SEM has been widely used to characterize the various structures formed by this compound and its analogues, providing direct visual evidence of nanotubes, nanofibers, and microtapes. researchgate.netnih.govmdpi.com The images reveal critical details about the dimensions (length, width, diameter) and the surface texture of the assemblies. nih.gov For instance, SEM micrographs can clearly differentiate between the hollow openings of nanotubes and the solid, fibrous nature of nanofibers. nih.govresearchgate.net The technique requires the sample to be dried and often coated with a conductive material, like gold or platinum, before imaging. yok.gov.trnih.gov

X-ray Diffraction (XRD) is an analytical technique used to investigate the internal, periodic arrangement of atoms within a crystalline material. pdx.edulibretexts.org The method is based on Bragg's Law, where a beam of X-rays is diffracted by the atomic planes of a crystal, producing a unique diffraction pattern that reflects the internal structure. pdx.edulibretexts.org

In the study of self-assembled peptide nanostructures, XRD provides crucial insights into the molecular packing and long-range order. mdpi.com The diffraction patterns of assemblies like those from this compound can reveal sharp peaks, which are indicative of a well-ordered, crystalline-like internal structure. mdpi.com The positions of these peaks correspond to specific repeating distances within the nanostructure, such as the spacing between β-sheets or the π-π stacking distance between aromatic rings. mdpi.com This information is essential for understanding how the individual dipeptide molecules are organized within the larger self-assembled architecture. libretexts.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound (Boc-L-phenylalanyl-L-tyrosine) |

| Phenylalanine (Phe) |

| Tyrosine (Tyr) |

| Boc-Phe-Phe-OH (Boc-L-phenylalanyl-L-phenylalanine) |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine |

| Methanol |

| Ethanol |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) |

Optical Absorption and Photoluminescence Spectroscopy for Electronic Properties

The electronic characteristics of self-assembled nanostructures derived from this compound and its analogues are primarily investigated using optical absorption (OA) and photoluminescence (PL) spectroscopy. These techniques provide insight into how the supramolecular arrangement of dipeptide molecules influences their interaction with light.

Research on this compound dissolved in a 1,1,1,3,3,3-hexafluoro-2-propanol (HFP)/ethanol solution demonstrates distinct features in its optical absorption spectrum. rsc.org Unlike the sharp absorption peak of individual molecules in a monomeric state, the self-assembled structures exhibit a broad absorption band between 240 and 320 nm. rsc.org Specifically, the spectrum for this compound is characterized by six step-like peaks located at 252 nm, 258 nm, 265 nm, 269 nm, 278 nm, and 285 nm. rsc.org These features are a hallmark of quantum confinement within the nanostructures. rsc.orgresearchgate.netrsc.org

Photoluminescence spectroscopy further elucidates the electronic behavior of these assemblies. When excited at its maximum absorption wavelength, this compound exhibits a luminescence peak that is red-shifted compared to its absorption. A peak shift of 28 nm has been recorded, a phenomenon associated with the aggregation of the dipeptide molecules into ordered structures. rsc.orgrsc.org This aggregation-induced emission is a direct consequence of the formation of the supramolecular assembly. rsc.org For molecules containing aromatic rings, such red shifts in PL spectra are typically linked to the aggregation process. rsc.org

The table below summarizes the key optical properties observed for this compound and a related dipeptide, Boc-Phe-Phe-OH, for comparison.

Table 1: Optical Absorption and Photoluminescence Data for Boc-Dipeptides

| Dipeptide | Absorption Peaks (λ abs) [nm] | Excitation Wavelength (λ exc) [nm] | Emission Wavelength (λ emi) [nm] | Red Shift [nm] | Source |

|---|---|---|---|---|---|

| This compound | 252, 258, 265, 269, 278, 285 | Not Specified | Not Specified | 28 | rsc.org |

| Boc-Phe-Phe-OH | 248, 253, 259, 265 | 259 | 285 | 26 | rsc.org |

Quantum Confinement Effects in Self-Assembled Nanostructures

The unique optical properties observed in the self-assembled nanostructures of this compound are a direct result of quantum confinement effects. rsc.orgresearchgate.netrsc.org Quantum confinement arises when the movement of electrons is restricted in one or more dimensions due to the nanoscale size of the material. In dipeptide assemblies, this confinement stems from the highly ordered arrangement of molecules, where directional intermolecular π-π interactions and hydrogen-bonding networks create nanocrystalline regions. rsc.orgmdpi.com These quantum-confined peptide assemblies can exhibit tunable photoluminescence properties. nih.gov

The nature of the quantum confinement can be inferred from the shape of the optical absorption spectrum. For this compound, the observation of multiple step-like peaks in the absorption spectrum is indicative of the formation of two-dimensional quantum wells (2D QWs). rsc.org This suggests that within the self-assembled microspheres or microtapes, electrons are confined in one dimension but are free to move in the other two, a behavior characteristic of layered or well-like structures. rsc.orgrsc.org

This contrasts with other dipeptide analogues, such as Boc-Phe-Phe-OH, where the absorption spectrum shows distinct spike-like peaks. rsc.org These sharp peaks are evidence of strong quantum confinement and are characteristic of zero-dimensional quantum dots (QDs), where electron movement is restricted in all three dimensions. rsc.orgrsc.org The ability of simple dipeptides to form different types of quantum-confined structures highlights their potential as versatile building blocks for advanced optoelectronic materials. mdpi.comnih.gov The specific morphology and resulting quantum effects are highly dependent on the amino acid sequence and the conditions of self-assembly. rsc.orgpreprints.org

Table 2: Quantum Confinement Effects in Self-Assembled Boc-Dipeptide Analogues

| Dipeptide Analogue | Observed Spectral Feature | Inferred Quantum Structure | Source |

|---|---|---|---|

| This compound | Step-like absorption peaks | Two-Dimensional Quantum Wells (2D QWs) | rsc.org |

| Boc-Phe-Phe-OH | Spike-like absorption peaks | Quantum Dots (QDs) | rsc.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Step-like absorption peaks | Two-Dimensional Quantum Wells (2D QWs) | rsc.org |

Peptidomimetic Design and Analogue Development Utilizing Boc Phe Tyr Oh As a Core Unit

Rational Design Strategies

Rational design in peptidomimetics aims to create novel molecules with improved therapeutic properties, such as enhanced stability, selectivity, and bioavailability, by understanding the relationship between a peptide's structure and its biological function. nih.govresearchgate.net This process begins with a lead peptide and involves systematic modifications to identify the key features responsible for its activity.

The initial step in peptidomimetic design is the identification of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for the molecule's biological activity. nih.gov For many endogenous peptides, a short sequence of amino acids contains these critical elements. The Tyr-Phe motif is a classic example, recognized as a key pharmacophoric element for opioid receptor recognition and binding. mdpi.comvulcanchem.com

The critical components within this motif are:

The Tyrosine (Tyr) residue: The N-terminal amino group and the phenolic hydroxyl group are often crucial for receptor interaction. mdpi.com Altering or removing the hydroxyl group, for instance by substituting tyrosine with phenylalanine, can provide information on its role in binding. upc.edu

The Phenylalanine (Phe) residue: The aromatic side chain of phenylalanine is vital for establishing hydrophobic or aromatic interactions within the receptor's binding pocket. mdpi.comiomcworld.com

Spatial Orientation: The relative distance and orientation of the two aromatic rings (from Tyr and Phe) are critical determinants of receptor affinity and subtype selectivity. mdpi.com

Studies on opioid peptides like enkephalins (e.g., Tyr-Gly-Gly-Phe-Met) have established that the N-terminal Tyr-Gly-Gly-Phe fragment is the shortest sequence that retains full biological activity, highlighting the importance of the Tyr and Phe residues. upc.edu The design of peptidomimetics often focuses on preserving the spatial arrangement of these key residues while modifying the less critical parts of the molecule to improve its drug-like properties.

A primary limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govacs.org The peptide backbone, with its repeating amide bonds, is the primary target for these enzymes. Modifying the backbone is a key strategy to enhance proteolytic stability and to control the peptide's conformation, locking it into a bioactive shape. rsc.org

Common backbone modifications include:

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at or near a cleavage site can render the peptide resistant to proteolysis. rsc.org For example, substituting L-Phe with D-Phe in a Phe-Tyr sequence would disrupt the recognition site for many proteases.

N-Alkylation: Adding an alkyl group (most commonly a methyl group) to the amide nitrogen (N-methylation) removes the hydrogen atom necessary for protease recognition and hydrogen bonding, thereby increasing stability and influencing conformation. nih.gov

Peptoids: These are oligomers of N-substituted glycines. This modification moves the side chain from the α-carbon to the amide nitrogen, which eliminates both the chirality of the backbone and the amide hydrogen, significantly increasing resistance to proteolysis. upc.edu

β-Amino Acid Incorporation: Using β-amino acids, which have an additional carbon atom in their backbone (e.g., β-Phe), changes the peptide's secondary structure and makes it resistant to standard proteases. acs.orgrsc.org

These modifications can be systematically applied to a core sequence like Phe-Tyr to generate analogues with significantly longer biological half-lives.

| Backbone Modification Type | Description | Primary Effects | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Replacement of an L-amino acid with its non-natural D-isomer. | Increases proteolytic stability; alters local and global conformation. | nih.gov |

| N-Methylation | Addition of a methyl group to the backbone amide nitrogen. | Blocks protease recognition; removes H-bond donor capacity; restricts conformation. | nih.gov |

| β-Amino Acid Incorporation | Use of amino acids with the amino group on the β-carbon instead of the α-carbon. | Confers high resistance to proteolysis; induces different folding patterns. | acs.orgrsc.org |

| Peptoids (N-substituted glycines) | Isomeric to peptides, with the side chain attached to the nitrogen atom. | Complete resistance to proteases; increased flexibility; lack of backbone H-bond donors. | upc.edu |

Modifying the side chains of key residues like Phe and Tyr allows for the fine-tuning of interactions with a biological target to enhance affinity and selectivity. rsc.org This can be achieved by replacing canonical amino acids with their structural analogues during synthesis. rsc.org

Examples of side chain modifications relevant to the Phe-Tyr motif include:

Tyrosine Analogues: The hydroxyl group of tyrosine is a key interaction point. It can be replaced with other groups to probe its function. For instance, using 2',6'-Dimethyl-L-Tyrosine (Dmt) in place of Tyr has been shown to produce potent opioid agonists. nih.gov O-methylation of tyrosine, which can be accomplished using a building block like Boc-Tyr(Me)-OH, can help determine the importance of the hydroxyl as a hydrogen bond donor versus its steric bulk. sigmaaldrich.com

Phenylalanine Analogues: The aromatic ring of phenylalanine can be substituted to enhance interactions. Halogenation of the ring can introduce new electronic properties and increase binding affinity. vulcanchem.com Replacing Phe with a more constrained analogue can also have profound effects on activity and selectivity. mdpi.com

Post-Translational Modification Mimics: In some signaling pathways, tyrosine is phosphorylated. Analogues like p-carboxymethylphenylalanine can be incorporated to act as a stable mimic of the naturally occurring but labile phosphotyrosine modification. rsc.org

These substitutions help to map the binding pocket and optimize the ligand's fit and function.

Backbone Modifications for Conformational Control and Proteolytic Stability

Incorporation of Unnatural Amino Acids into Peptidomimetics

Unnatural amino acids are a cornerstone of peptidomimetic design, offering a vast array of structural elements not found in the 20 canonical amino acids. sigmaaldrich.comsigmaaldrich.com Their incorporation can introduce novel functionalities, conformational constraints, and enhanced resistance to enzymatic degradation. sigmaaldrich.comnih.gov

Strategies involving unnatural amino acids include:

α,β-Unsaturated Amino Acids: Introducing a double bond into the backbone, for example by using (Z)-α,β-didehydro-phenylalanine (ΔZPhe), can rigidify the local structure. nih.gov Such analogues can be synthesized and incorporated to study structure-activity relationships and develop compounds with improved potency. nih.gov

Fluorinated Analogues: Incorporating fluorinated versions of tyrosine can be used as isosteric probes to study the role of the hydroxyl group's pKa in protein activity, as fluorine substitution alters electronic properties without significantly changing steric bulk. rsc.org

Photolabile Amino Acids: Unnatural amino acids containing photolabile groups, such as p-benzoyl-l-phenylalanine (Bpa), can be incorporated in place of residues like Phe. nih.gov These act as probes that, upon photoactivation, form a covalent bond with the target receptor, allowing for the identification of specific binding site residues. nih.gov

The synthesis of peptides containing these components can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, where a dipeptide like Boc-Phe-Tyr-OH could be coupled to an unnatural amino acid derivative.

Design and Synthesis of Conformationally Constrained Analogues (e.g., Cyclic Peptidomimetics)

Reducing the conformational flexibility of a peptide by cyclization is a powerful strategy in peptidomimetic design. upc.edu Constraining a peptide into its bioactive conformation reduces the entropic penalty upon binding, which can lead to a significant increase in affinity and selectivity. scispace.com Cyclization also enhances proteolytic stability by eliminating the free N- and C-termini, which are targets for exopeptidases. ub.edu

For a core motif like Phe-Tyr, several cyclization strategies can be employed:

Side Chain-to-Side Chain Cyclization: This involves linking the side chains of two different amino acids within the sequence. A common method is the formation of a disulfide bridge between two cysteine residues. nih.gov For example, analogues of the structure H-Tyr-c[D-Cys-Phe-D-Pen]-OH (where Pen is penicillamine) have been extensively studied to probe opioid receptor pharmacophores. umich.edu

Backbone Cyclization (Head-to-Tail): The N-terminal amine is linked directly to the C-terminal carboxyl group, creating a fully cyclic peptide backbone. upc.edu

Lactam Bridges: An amide bond can be formed between the side chain of an acidic residue (like aspartic acid) and a basic residue (like lysine) to create a lactam bridge, which is a stable and effective conformational constraint. nih.gov

The synthesis of these constrained analogues often involves assembling a linear precursor on a solid support, followed by an on-resin or in-solution cyclization step, and final deprotection and purification. scispace.com

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure correlates with its biological activity. iomcworld.com By synthesizing and testing a series of related analogues, researchers can deduce which functional groups and structural features are critical for the desired effect. nih.govfrontiersin.org

In the context of a Phe-Tyr core, an SAR study would involve creating a library of analogues with specific, targeted modifications and evaluating their impact on a relevant biological assay, such as receptor binding affinity.

Key modifications for an SAR study on a Phe-Tyr scaffold might include:

Stereochemical Inversion: Comparing the activity of L-Phe-L-Tyr with D-Phe-L-Tyr, L-Phe-D-Tyr, and D-Phe-D-Tyr to understand the stereochemical requirements of the receptor.

Side Chain Modification: Introducing substituents (e.g., methyl, chloro, nitro) at various positions on the phenyl rings of both Phe and Tyr to probe electronic and steric tolerance. acs.org

Backbone Modification: Comparing the parent peptide to its N-methylated or peptoid equivalent to assess the impact on stability and activity.

Conformational Constraint: Evaluating a series of cyclic analogues with varying ring sizes to identify the optimal conformation for binding. umich.edu

The results of these studies provide a detailed map of the chemical space around the lead compound, guiding the rational design of more potent and selective therapeutic agents. nih.gov

| Analogue ID | Structure/Modification | Rationale for Modification | Hypothetical Receptor Affinity (IC50, nM) | Reference Principle |

|---|---|---|---|---|

| 1 | H-Phe-Tyr-OH | Parent dipeptide fragment. | 500 | - |

| 2 | H-D-Phe -Tyr-OH | Probe stereochemical preference at position 1. | >10000 | mdpi.com |

| 3 | H-Phe-Dmt -OH | Introduce steric bulk on Tyr ring to enhance hydrophobic interactions. | 50 | nih.gov |

| 4 | H-Phe-(p-NO2) Tyr-OH | Introduce electron-withdrawing group to probe electronic interactions. | 800 | scispace.com |

| 5 | c[Cys-Phe-Tyr-Cys]-OH | Introduce conformational constraint via disulfide bridge. | 25 | umich.edu |

Enzymatic Interactions and Biochemical Pathway Investigations Involving Boc Phe Tyr Oh

Enzyme-Substrate Interactions and Specificity Profiling

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. Boc-Phe-Tyr-OH and related compounds are utilized in specificity profiling studies to understand the structural and chemical features that govern enzyme-substrate recognition. The aromatic side chains of phenylalanine and tyrosine in this compound can engage in hydrophobic and π-stacking interactions within the active sites of enzymes. peptide.com

In the context of proteases, the nature of the amino acid residues at different positions relative to the scissile bond (P1, P2, P1', P2', etc.) is critical for substrate recognition and cleavage. Studies using libraries of peptides with systematic variations in amino acid sequence help to create a detailed map of an enzyme's substrate specificity. For instance, profiling of proteases like papain and cruzain has shown a preference for hydrophobic amino acids such as Phenylalanine (Phe) and Tyrosine (Tyr) at the P2 position. pnas.org Similarly, tissue plasminogen activator (tPA) exhibits a preference for aromatic residues like Phe and Tyr at the P3 position. pnas.org The SARS-CoV-2 main protease also shows a preference for hydrophobic D-amino acids, including D-Phe and D-Tyr, at the P3 position. biorxiv.org These findings highlight the importance of aromatic residues, like those in this compound, in determining substrate specificity for a diverse range of proteases.

Furthermore, the binding of substrates can induce conformational changes in the enzyme, a concept known as induced fit. The interaction of a substrate with an enzyme can lead to the formation of a ternary enzyme-substrate complex, where the binding of one substrate molecule can synergistically enhance the binding of another. pnas.org This has been observed in thermolysin-catalyzed peptide synthesis, where the binding of the carboxyl component and the amine component to the active site are interdependent. pnas.org

Mechanistic Studies of Enzyme Inhibition

The specific structural features of this compound and its derivatives make them useful for investigating the mechanisms of enzyme inhibition. By modifying the core structure, researchers can design potent and selective inhibitors for various enzymes, providing insights into their catalytic mechanisms and facilitating the development of therapeutic agents.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. tandfonline.comejgm.co.uk Peptides containing hydrophobic amino acids have been identified as potential pancreatic lipase inhibitors. ejgm.co.ukresearchgate.net Studies have shown that peptides containing phenylalanine can interact with crucial active site residues of pancreatic lipase, such as Phe78 and Phe216, leading to inhibition. ejgm.co.uk

Research into short α and β-mixed peptides has identified several potent lipase inhibitors. For example, the peptide N-Boc-Phe-β-Pro-OCH3 demonstrated 90% inhibition of pancreatic lipase activity. nih.gov This highlights the potential of phenylalanine-containing, Boc-protected dipeptides as scaffolds for designing effective lipase inhibitors. The Boc group, being lipophilic, can also contribute to the interaction with the lipase enzyme. mdpi.com

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and has gained attention as a target for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The active site of BChE is larger and more flexible than that of the related enzyme acetylcholinesterase (AChE), allowing it to accommodate bulkier inhibitors. researchgate.net

Studies evaluating various amino acid analogs as BChE inhibitors have shown that those with aromatic groups, such as Fmoc-Phe and Fmoc-Tyr, can effectively reduce BChE activity. nih.gov Although direct inhibition data for this compound is not specified, the inhibitory potential of its constituent amino acids with different protecting groups suggests that it could also interact with the BChE active site. The aromatic side chains can participate in cation-π interactions within the active site gorge, a key feature of cholinesterase inhibition. researchgate.net

Kinase Inhibition (e.g., AKT1)

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is often implicated in diseases like cancer. elifesciences.org The AKT kinase (also known as Protein Kinase B) is a key node in signaling pathways that promote cell survival and proliferation. plos.org Consequently, it is a significant target for cancer therapy. nih.gov

A derivative of Boc-Phe, Boc-Phe-vinyl ketone, has been identified as a potent and selective covalent inactivator of AKT1. acs.orgnih.gov This compound was designed to be substrate-competitive, targeting the substrate-binding site of the kinase. nih.gov It functions by irreversibly alkylating a cysteine residue (Cys310) within the activation loop of AKT1. acs.org This covalent modification leads to time-dependent inactivation of the enzyme. acs.orgnih.gov Boc-Phe-vinyl ketone exhibited a submicromolar IC50 value of 580 nM against AKT1 and was shown to be selective for kinases containing an activation loop cysteine. acs.orgnih.gov

Table 1: Inhibitory Activity of Phenylalanine Derivatives against AKT1

| Compound | IC50 (nM) for AKT1 | Notes | Reference |

|---|---|---|---|

| Boc-Phe-vinyl ketone | 580 | Covalent inactivator | acs.orgnih.gov |

| α-Bromoacetamide derivative of Boc-Phe | Low micromolar | Inhibitor | acs.orgnih.gov |

| α-Iodoacetamide derivative of Boc-Phe | Low micromolar | Inhibitor | acs.orgnih.gov |

| Alkyl halide derivatives of Boc-Phe | >100,000 | Inactive | acs.orgnih.gov |

| α-Chloroacetamide derivative of Boc-Phe | >100,000 | Inactive | acs.orgnih.gov |

Role in Engineered Peptide Biosynthesis and Post-Translational Modifications

This compound and its constituent amino acids are fundamental building blocks in the chemical synthesis of peptides, including those that are engineered to contain post-translational modifications (PTMs). PTMs, such as phosphorylation and sulfation, dramatically expand the functional diversity of proteins and are critical for regulating many cellular processes. sigmaaldrich.comresearchgate.net

The synthesis of peptides containing phosphotyrosine, for instance, often utilizes Fmoc-Tyr(PO(OBzl)OH)-OH, a derivative where the tyrosine hydroxyl group is phosphorylated. sigmaaldrich.comiris-biotech.de Similarly, for studying tyrosine sulfation, a modification involved in modulating extracellular protein-protein interactions, derivatives like Fmoc-Tyr(SO3nP)-OH are employed. sigmaaldrich-jp.com The synthesis of such modified peptides allows for detailed investigations into the biological roles of these PTMs. researchgate.net

The Boc protecting group on the N-terminus of this compound is crucial for preventing unwanted side reactions during peptide synthesis. It can be selectively removed under specific conditions to allow for the stepwise elongation of the peptide chain. rsc.org This control is essential for the synthesis of complex, engineered peptides designed to probe biological pathways or to have specific therapeutic properties.

Modulation of Cellular Signaling Pathways (General Mechanisms)

Peptides and their derivatives can modulate cellular signaling pathways through various mechanisms. As discussed, derivatives of Boc-Phe can act as kinase inhibitors, directly blocking key signaling nodes like AKT. acs.orgnih.gov This inhibition can disrupt downstream signaling events, affecting cell survival and proliferation. elifesciences.org

Furthermore, peptides can act as antagonists for cell surface receptors. For example, the chemotactic peptide antagonist Boc-Phe-Leu-Phe-Leu-Phe can abolish the release of leukotrienes induced by the formyl peptide receptor agonist FMLP. medchemexpress.com This indicates that Boc-protected peptides can interfere with receptor-ligand interactions, thereby modulating G-protein coupled receptor (GPCR) signaling pathways. nih.gov

The ubiquitination pathway is another critical cellular process that can be modulated. portlandpress.com While not directly demonstrated for this compound, peptide-based molecules can be designed to hijack E3 ligases, leading to the targeted degradation of specific proteins. portlandpress.com The structural motifs within this compound, namely the aromatic and hydrophobic residues, are common features in protein-protein interactions that could be exploited in the design of such molecules.

Computational Modeling and Simulation Studies of Boc Phe Tyr Oh and Its Assemblies

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. bonvinlab.org For Boc-Phe-Tyr-OH, MD simulations are crucial for characterizing its conformational stability and the dynamics of its various states. These simulations track the trajectory of the peptide in a simulated environment, often explicit water, to mimic physiological conditions. plos.org

Research on similar N-terminally Boc-protected peptides has shown that the Boc group can influence the conformational dynamics. nih.gov For instance, studies on hybrid tripeptides indicate that the Boc-protected N-terminus often exhibits less dynamic fluctuation compared to the C-terminus. nih.gov The stability of the peptide's conformation is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) from an initial structure and the radius of gyration over the simulation time. bonvinlab.org A stable, smaller radius of gyration suggests a more compact and folded conformation. bonvinlab.org

The choice of force field is critical for the accuracy of MD simulations. Force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed, often in combination with water models such as TIP3P, to accurately represent the interactions within the system. plos.orgnih.gov Analysis of the simulation trajectories can reveal persistent intramolecular hydrogen bonds and torsional angle preferences that stabilize specific conformations, such as β-turns. plos.orgmdpi.com

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy and forces within the system. |

| Water Model | TIP3P, SPC/E | Simulates the aqueous solvent environment explicitly. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To adequately sample the conformational space. |

| Ensemble | NVT (Canonical), NPT (Isothermal-isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Analysis Metrics | RMSD, Radius of Gyration, Hydrogen Bonds | To quantify conformational stability, compactness, and specific interactions. |

This table summarizes common parameters and methods used in the MD simulation of peptides.

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a more fundamental understanding of the electronic properties of molecules like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netabinit.orghi.is Instead of relying on the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it computationally more tractable for molecules of this size. hi.isyoutube.com

For peptides like this compound, DFT calculations are instrumental in determining optimized molecular geometries and understanding the nature of non-covalent interactions. elifesciences.org Studies on analogous peptides have shown that the final self-assembled morphologies are heavily influenced by a delicate balance of hydrogen bonding and π-π stacking interactions between the aromatic rings of the phenylalanine and tyrosine residues. researchgate.net DFT can precisely quantify the energies of these interactions, helping to explain why tyrosine-modified dipeptides form different structures (e.g., microspheres) compared to their diphenylalanine counterparts (e.g., fibrils). researchgate.netacs.org

| Computational Detail | Example | Relevance |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, a key component of DFT. |

| Basis Set | 6-31G(d), 6-311+G(d,p) | Defines the set of functions used to build molecular orbitals. |

| Solvent Model | SMD, PCM | Accounts for the effect of solvent on electronic structure. |

| Analysis | QTAIM, NCI Plot | Visualizes and quantifies non-covalent interactions. |

This table outlines common computational details for DFT studies on peptides.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of excited states and the response of molecules to time-dependent electromagnetic fields, such as light. mpg.de This makes it the primary method for calculating and interpreting optical properties like UV-Vis absorption spectra. mpg.dereadthedocs.io

| Optical Property | Description | Relevance to this compound |

| Excitation Energies | Energies required to promote an electron to a higher energy state. | Correlate with the position of absorption maxima in UV-Vis spectra. |

| Oscillator Strength | The probability of a given electronic transition. | Determines the intensity of spectral absorption bands. |

| Polarizability (α) | The measure of how easily the electron cloud is distorted by an electric field. | Relates to the linear optical response of the material. |

| Hyperpolarizability (β) | The measure of the nonlinear optical response. | Indicates potential for applications in nonlinear optics. researchgate.net |

This table summarizes key optical properties calculable via TDDFT.

Density Functional Theory (DFT) for Electronic Structure and Interactions

Conformational Space Exploration and Energy Landscape Mapping

The process typically begins with a conformational search, using methods like mixed torsional/low-mode sampling, to generate a wide array of possible structures. acs.org These initial geometries are then subjected to energy minimization, often using a molecular mechanics force field. acs.org To obtain more accurate relative energies, a subset of the low-energy conformers is further optimized using higher-level quantum chemistry methods, such as DFT. acs.orgaip.org

The result is an energy landscape map that reveals the relative stabilities of different conformers (e.g., extended, folded, β-turn) and the energy barriers separating them. nih.gov For peptides, this landscape can be complex, with multiple local minima of similar energy, reflecting the molecule's inherent flexibility and conformational heterogeneity. plos.orgnih.gov

| Step | Method | Objective |

| 1. Conformer Generation | Torsional Sampling, Molecular Dynamics | To generate a diverse set of initial structures covering the conformational space. |

| 2. Energy Minimization | Molecular Mechanics (e.g., OPLS force field) | To quickly relax initial structures to the nearest local energy minimum. |

| 3. Geometry Optimization | Density Functional Theory (DFT) | To obtain accurate geometries and relative energies for low-energy conformers. |

| 4. Landscape Analysis | Boltzmann Population Analysis | To determine the probability of each conformer at a given temperature. |

This table outlines the typical workflow for conformational space exploration of a peptide.

Prediction and Simulation of Supramolecular Self-Assembly Behavior

One of the most fascinating properties of dipeptides is their ability to self-assemble into ordered supramolecular structures. rsc.org Computational simulations are key to predicting how molecular-level properties translate into these macroscopic assemblies. A striking example is the different behavior of Boc-Phe-Tyr-OMe and its close analog, Boc-Phe-Phe-OMe. While the latter forms twisted fibrils, the introduction of a hydroxyl group in tyrosine causes Boc-Phe-Tyr-OMe to assemble into microspheres. researchgate.netacs.org Studies on Boc-Phe-Tyr have similarly shown that it forms microspheres or microtapes, depending on the solvent used. rsc.org